

Potential confounding factors in BMS-986339 experiments

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Compound of Interest		
Compound Name:	BMS-986339	
Cat. No.:	B11929565	Get Quote

Technical Support Center: BMS-986339 Experiments

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **BMS-986339**.

Frequently Asked Questions (FAQs)

Q1: What is BMS-986339 and what is its primary mechanism of action?

BMS-986339 is an orally active, potent, and non-bile acid agonist for the Farnesoid X Receptor (FXR).[1][2][3] Its primary mechanism of action is the activation of FXR, a nuclear receptor that plays a crucial role in regulating bile acid, lipid, and glucose homeostasis.[4][5][6]

Q2: What is the significance of **BMS-986339**'s tissue-selective activity?

BMS-986339 exhibits a context-dependent and tissue-selective activation profile.[3][7] It demonstrates differential induction of the FXR target gene, Fibroblast Growth Factor 15 (Fgf15), in the liver versus the ileum.[3][7][8] This tissue selectivity is a key feature, as it may offer a therapeutic advantage by minimizing adverse effects associated with systemic FXR activation, such as elevated plasma lipids, which have been observed with other FXR agonists. [3][7]



Q3: In which cell lines has BMS-986339 activity been characterized?

The activity of **BMS-986339** has been characterized in several cell lines, including:

- Huh-7 (human hepatoma) cells: Used to assess the activation of genes like the Bile Salt Export Pump (BSEP).[1][3]
- HEK293 (human embryonic kidney) cells: Utilized in reporter assays, often stably expressing specific FXR isoforms (e.g., hFXR2) and reporter constructs for genes like BSEP and Intestinal Bile Acid-Binding Protein (IBABP).[3]
- Primary human hepatocytes: Employed to evaluate the induction of genes such as Fibroblast Growth Factor 19 (FGF19).[1]

Q4: What are the known off-target effects of BMS-986339?

BMS-986339 has been evaluated for off-target activities. It shows modest inhibition of cytochrome P450 isoforms CYP2C8 and CYP2C9, as well as the hERG channel.[1][3] It also inhibits the transporters OATP1B3 and BSEP, and the enzyme hUGT1A1 with IC50 values in the low micromolar range.[1][3] These off-target activities were not considered significant liabilities in preclinical studies due to their modest potency.[3]

Q5: How should I prepare and store **BMS-986339** for in vitro and in vivo studies?

For in vitro experiments, **BMS-986339** is typically dissolved in dimethyl sulfoxide (DMSO).[9] It is crucial to be aware of the potential for DMSO to degrade over time, especially in the presence of water or upon repeated freeze-thaw cycles, which could potentially impact experimental results.[10][11] For in vivo studies in mice, **BMS-986339** has been formulated in a vehicle of 90% PEG 400 and 10% ethanol or 5% ethanol, 90% PEG 400, and 5% TPGS.[3]

Troubleshooting Guides In Vitro Assays

Issue 1: High variability or no dose-response in FXR reporter gene assays.

Potential Cause 1: Cell Health and Passage Number.



- Troubleshooting: Ensure cells are healthy, in the logarithmic growth phase, and within a
 consistent, low passage number range. High passage numbers can lead to genetic drift
 and altered receptor expression or signaling pathways. Regularly thaw fresh vials of cells.
- Potential Cause 2: Inconsistent Seeding Density.
 - Troubleshooting: Optimize and strictly control cell seeding density. Uneven cell distribution can lead to significant well-to-well variability.
- Potential Cause 3: Serum Effects.
 - Troubleshooting: Components in serum can interfere with FXR activation. Consider reducing the serum concentration or using a serum-free medium during the treatment period. If serum is necessary, ensure the same batch is used throughout the experiment to minimize variability.
- · Potential Cause 4: Compound Stability.
 - Troubleshooting: Prepare fresh dilutions of BMS-986339 from a stock solution for each experiment. If using a stock solution stored in DMSO, minimize freeze-thaw cycles.[9]
- Potential Cause 5: Clonal Variability of Reporter Cell Line.
 - Troubleshooting: If using a custom-generated stable cell line, screen multiple clones to select one with a robust and reproducible response to a reference FXR agonist like GW4064.[12]

Issue 2: Discrepancy between results in different cell lines (e.g., HEK293 vs. Huh-7).

- Potential Cause: Context-Dependent FXR Activity.
 - Troubleshooting: This may be an expected outcome reflecting the tissue-selective nature of BMS-986339.[3] The transcriptional machinery and co-factor availability can differ between cell types, leading to differential activation of target genes. It is crucial to select the cell line that is most relevant to the biological question being addressed. For liver-specific effects, primary hepatocytes or liver-derived cell lines like Huh-7 are more appropriate than kidney-derived HEK293 cells.



In Vivo Studies

Issue 1: High mortality or variability in the bile duct ligation (BDL) model.

- Potential Cause 1: Surgical Inconsistency.
 - Troubleshooting: The BDL surgery is technically demanding. Ensure the surgical
 procedure is standardized and performed by experienced personnel. Variations in the
 ligation location and technique can significantly impact the degree of cholestasis and
 subsequent fibrosis, leading to high variability and mortality.[2][13][14]
- Potential Cause 2: Post-operative Complications.
 - Troubleshooting: Implement a robust post-operative care protocol, including appropriate analgesia and monitoring for signs of infection or distress. Dehydration and infection are common causes of mortality.
- Potential Cause 3: Animal Strain and Age.
 - Troubleshooting: Use a consistent strain and age of mice (e.g., C57BL/6 mice at 12-14 weeks of age) as susceptibility to BDL-induced injury can vary.[14]

Issue 2: Inconsistent or unexpected effects on gene expression in liver vs. ileum.

- Potential Cause 1: Timing of Tissue Harvest.
 - Troubleshooting: The kinetics of gene expression can vary. Conduct a time-course experiment to determine the optimal time point for observing changes in the expression of target genes like Fgf15 and SHP in both the liver and ileum following BMS-986339 administration.
- Potential Cause 2: Drug Formulation and Bioavailability.
 - Troubleshooting: Ensure the formulation of BMS-986339 is homogenous and administered consistently. Inconsistent dosing can lead to variable drug exposure and, consequently, variable target engagement in different tissues. The provided in vivo formulation is a suspension, so proper mixing is critical.[3]



- Potential Cause 3: Animal Handling and Stress.
 - Troubleshooting: Stress can influence gene expression. Standardize animal handling procedures to minimize stress, which can be a confounding factor in in vivo experiments.

Quantitative Data

Table 1: In Vitro Activity of BMS-986339

Assay	Cell Line	Parameter	Value	Reference
hFXR-Gal4 Reporter	HEK293	EC50	66 ± 36 nM	[3]
hFXR2 IBABP Reporter	HEK293	EC50	64 ± 19 nM	[3]
hFXR2 BSEP Reporter	HEK293	EC50	>4000 nM	[3]
BSEP Reporter	Huh-7	EC50	>40,000 nM	[3]
hERG Channel Inhibition	Patch Clamp	IC50	4.5 μΜ	[1][3]
CYP2C8 Inhibition	Human Liver Microsomes	IC50	8 μΜ	[1][3]
CYP2C9 Inhibition	Human Liver Microsomes	IC50	13.5 μΜ	[1][3]
OATP1B3 Inhibition		IC50	1.44 μΜ	[1][3]
BSEP Inhibition		IC50	1.5 μΜ	[1][3]
hUGT1A1 Inhibition		IC50	4.85 μΜ	[1][3]

Table 2: In Vivo Efficacy of BMS-986339 in a Mouse Bile Duct Ligation (BDL) Model

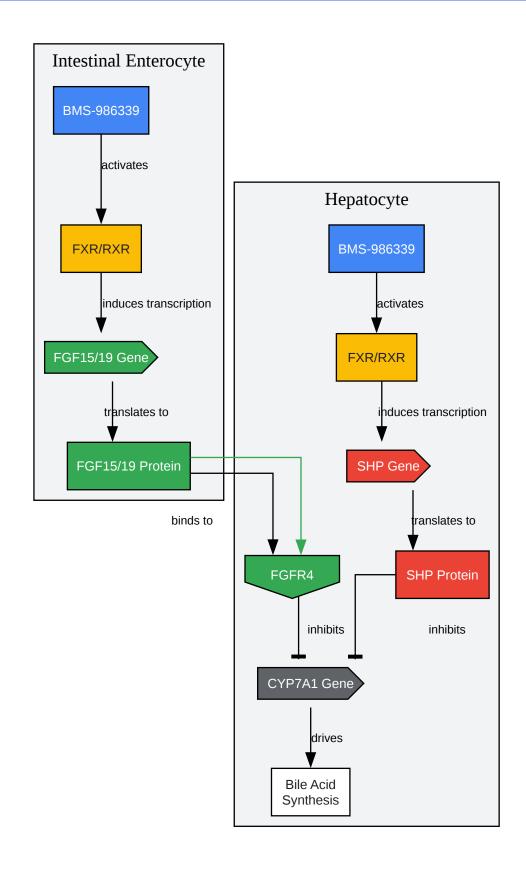


Animal Model	Dosage	Dosing Regimen	Key Findings	Reference
Mouse BDL Model	10 mg/kg	Once daily, p.o., for 9 days	Induced Fgf15 production, showed antifibrotic efficacy	[1]
Mouse BDL Model	0.3, 1, 3, and 10 mg/kg	Once daily for 9 days	Induced Fgf15 and SHP gene expression in the ileum, decreased collagen levels	[1]

Experimental Protocols & Visualizations FXR Signaling Pathway

BMS-986339 acts as an agonist for the Farnesoid X Receptor (FXR). Upon binding, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to FXR Response Elements (FXREs) in the promoter regions of target genes, modulating their transcription. In the liver, this leads to the induction of Small Heterodimer Partner (SHP), which in turn inhibits CYP7A1, the rate-limiting enzyme in bile acid synthesis. In the intestine, FXR activation induces the expression of Fibroblast Growth Factor 15/19 (FGF15/19), which signals to the liver to also suppress bile acid synthesis.





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FXR Signaling Pathway Activated by BMS-986339



Experimental Workflow: In Vitro FXR Reporter Assay

This workflow outlines the key steps for assessing the activity of **BMS-986339** using a cell-based FXR reporter assay.

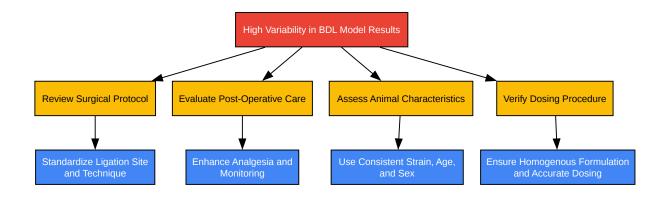


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Workflow for an In Vitro FXR Reporter Assay

Logical Relationship: Troubleshooting In Vivo BDL Model Variability

This diagram illustrates the logical flow for troubleshooting common sources of variability in the bile duct ligation (BDL) model when testing **BMS-986339**.



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Troubleshooting Logic for BDL Model Variability

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